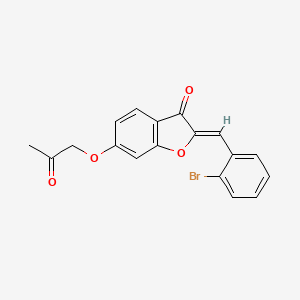
2-bromo-N-(2-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-ethoxyphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO2. It is a brominated derivative of N-(2-ethoxyphenyl)propanamide and is of interest in various fields, including pharmaceuticals, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-ethoxyphenyl)propanamide typically involves the bromination of N-(2-ethoxyphenyl)propanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
-
Bromination with Bromine
Reagents: Bromine (Br2), N-(2-ethoxyphenyl)propanamide
Solvent: Dichloromethane (CH2Cl2)
Conditions: Room temperature, stirring
-
Bromination with N-bromosuccinimide
Reagents: N-bromosuccinimide (NBS), N-(2-ethoxyphenyl)propanamide
Solvent: Acetonitrile (CH3CN)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(2-ethoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-(2-ethoxyphenyl)propanamide derivatives with different functional groups.
Reduction: Formation of N-(2-ethoxyphenyl)propanamide or 2-ethoxyphenylpropanol.
Oxidation: Formation of 2-ethoxybenzoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-ethoxyphenyl)propanamide has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organometallics: Employed in the preparation of organometallic complexes for catalysis and material science.
Materials Chemistry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, depending on the context of its use. For example, in pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(4-ethoxyphenyl)propanamide: Similar structure but with the ethoxy group at the para position.
2-bromo-N-(2-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-chloro-N-(2-ethoxyphenyl)propanamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-bromo-N-(2-ethoxyphenyl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom and the ethoxy group at the ortho position provides distinct electronic and steric effects, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-bromo-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTFDMRBQXQXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)
![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)


![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)



![ethyl 4-{[(2-chlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2387695.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)
![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)

![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)
